molecular formula C17H15F3N2O3 B2924255 3-({1-[3-(Trifluoromethoxy)benzoyl]azetidin-3-yl}methoxy)pyridine CAS No. 2379951-45-6

3-({1-[3-(Trifluoromethoxy)benzoyl]azetidin-3-yl}methoxy)pyridine

Cat. No.: B2924255
CAS No.: 2379951-45-6
M. Wt: 352.313
InChI Key: OJXCAYYOAIQXGV-UHFFFAOYSA-N
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Description

3-({1-[3-(Trifluoromethoxy)benzoyl]azetidin-3-yl}methoxy)pyridine is a complex organic compound that features a trifluoromethoxy group attached to a benzoyl azetidine moiety, which is further linked to a pyridine ring through a methoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[3-(Trifluoromethoxy)benzoyl]azetidin-3-yl}methoxy)pyridine typically involves multiple steps, starting with the preparation of the trifluoromethoxybenzoyl azetidine intermediate. This intermediate can be synthesized through a series of reactions including nucleophilic substitution and cyclization. The final step involves the coupling of the azetidine intermediate with a pyridine derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-({1-[3-(Trifluoromethoxy)benzoyl]azetidin-3-yl}methoxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring and the azetidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, dichloromethane, toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-({1-[3-(Trifluoromethoxy)benzoyl]azetidin-3-yl}methoxy)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({1-[3-(Trifluoromethoxy)benzoyl]azetidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the azetidine and pyridine moieties may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethoxy)benzoic acid
  • 3-(Trifluoromethoxy)benzyl bromide
  • 3-(Trifluoromethyl)benzoic acid

Uniqueness

3-({1-[3-(Trifluoromethoxy)benzoyl]azetidin-3-yl}methoxy)pyridine is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c18-17(19,20)25-14-4-1-3-13(7-14)16(23)22-9-12(10-22)11-24-15-5-2-6-21-8-15/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXCAYYOAIQXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OC(F)(F)F)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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